![molecular formula C15H28N4O4 B14119704 (1S,2S,3S,4R)-3-[(1R)-1-Acetamido-2-ethylbutyl]-4-[(diaminomethylene)amino]-2-hydroxycyclopentanecarboxylic acid](/img/structure/B14119704.png)
(1S,2S,3S,4R)-3-[(1R)-1-Acetamido-2-ethylbutyl]-4-[(diaminomethylene)amino]-2-hydroxycyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C15H28N4O4 Peramivir . It is a cyclopentane derivative and functions as a neuraminidase inhibitor, which is used primarily as an antiviral agent against influenza viruses. Peramivir is particularly effective against both influenza A and B viruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peramivir is synthesized through a multi-step process involving the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of various functional groups. The key steps include:
Cyclization: Formation of the cyclopentane ring.
Functional Group Introduction: Addition of acetamido, ethylbutyl, guanidino, and hydroxy groups.
Purification: Crystallization and purification to obtain the final product.
Industrial Production Methods
Industrial production of Peramivir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale reaction setups to produce significant quantities.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Packaging: Proper packaging to maintain stability and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Peramivir undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of Peramivir with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Peramivir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclopentane derivatives.
Biology: Investigated for its effects on viral replication and inhibition.
Medicine: Employed as an antiviral agent in the treatment of influenza.
Industry: Utilized in the development of antiviral drugs and formulations.
Wirkmechanismus
Peramivir exerts its effects by inhibiting the activity of neuraminidase, an enzyme found on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus. The molecular targets include the active sites of neuraminidase, where Peramivir binds and blocks the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Oseltamivir: A widely used antiviral agent that also targets neuraminidase.
Laninamivir: A long-acting neuraminidase inhibitor with similar antiviral properties.
Uniqueness
Peramivir is unique due to its high efficacy and selectivity for neuraminidase, as well as its ability to be administered intravenously, making it suitable for severe cases of influenza where oral administration is not feasible .
Eigenschaften
Molekularformel |
C15H28N4O4 |
|---|---|
Molekulargewicht |
328.41 g/mol |
IUPAC-Name |
(1S,2S,3S,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12+,13+/m0/s1 |
InChI-Schlüssel |
XRQDFNLINLXZLB-ZOLYEBIHSA-N |
Isomerische SMILES |
CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C |
Kanonische SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


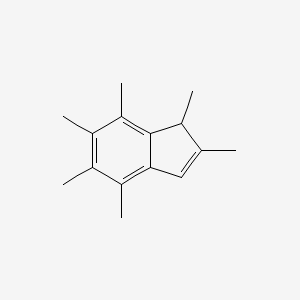
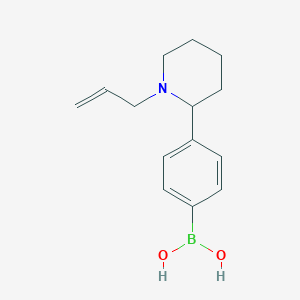


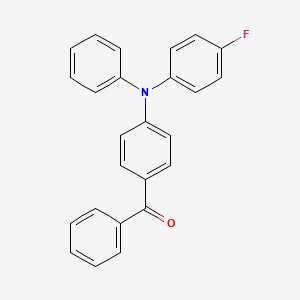



![N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B14119665.png)
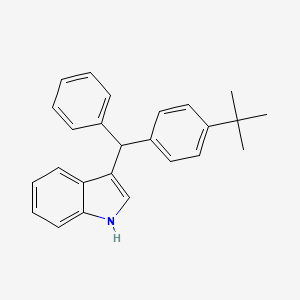
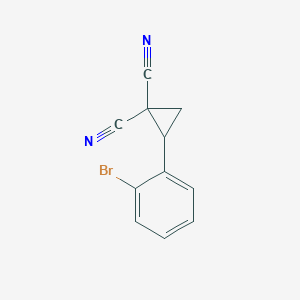

![7-cyclopropyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14119694.png)

